6-Bromo-3-(diethylamino)-4-phenylquinolin-2-ol
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Overview
Description
6-Bromo-3-(diethylamino)-4-phenylquinolin-2-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and proteins, such as topoisomerase ii .
Mode of Action
This could result in altered cellular processes, such as cell division or signal transduction .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in cell division and dna replication .
Result of Action
Based on the activities of similar compounds, it is possible that this compound could have effects on cell viability, potentially making it useful in applications such as cancer treatment .
Action Environment
The action, efficacy, and stability of 6-bromo-3-(diethylamino)-4-phenyl-2(1H)-quinolinone could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(diethylamino)-4-phenylquinolin-2-ol typically involves multi-step reactions. One common method starts with the preparation of 4-(diethylamino)-2-hydroxybenzaldehyde, which undergoes a Knoevenagel condensation reaction with diethyl malonate. This intermediate is then subjected to Vilsmeier–Haack formylation to produce the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(diethylamino)-4-phenylquinolin-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
6-Bromo-3-(diethylamino)-4-phenylquinolin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the synthesis of dyes and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
6-Bromoindirubin-3’-oxime: Known for its kinase inhibitory activity.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Evaluated for anticancer properties.
Uniqueness
6-Bromo-3-(diethylamino)-4-phenylquinolin-2-ol stands out due to its unique combination of a bromine atom, diethylamino group, and phenyl ring, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
6-bromo-3-(diethylamino)-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O/c1-3-22(4-2)18-17(13-8-6-5-7-9-13)15-12-14(20)10-11-16(15)21-19(18)23/h5-12H,3-4H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLHUIJDCHWZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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